ethyl 2-[(4-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
This compound belongs to a class of functionalized thiophene derivatives, characterized by a cyclopenta[b]thiophene core modified with an ethyl ester group at position 3 and a 4-chlorobenzoyl-substituted amino group at position 2. Its synthesis typically begins with ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS 4815-29-6, ), which undergoes acylation using 4-chlorobenzoyl chloride or analogous reagents ( ).
Properties
IUPAC Name |
ethyl 2-[(4-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3S/c1-2-22-17(21)14-12-4-3-5-13(12)23-16(14)19-15(20)10-6-8-11(18)9-7-10/h6-9H,2-5H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZDBNMRQJCBOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(4-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H14ClN2O3S
- Molecular Weight : 334.80 g/mol
- IUPAC Name : this compound
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of thiophene have shown promise in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Case Study : A study demonstrated that a related thiophene compound inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway, highlighting the potential of thiophene derivatives in cancer therapy .
Allosteric Modulation
The compound has been studied for its role as an allosteric enhancer of the A1 adenosine receptor. This receptor is involved in numerous physiological processes including cardiac function and neurotransmitter release. The allosteric modulation by this compound suggests a unique mechanism that can enhance the natural response to adenosine without directly activating the receptor.
Research Findings :
- Binding Affinity : this compound demonstrated a significant increase in binding affinity for the A1 receptor compared to non-modulated states.
- Functional Studies : In vitro studies showed that this compound can potentiate agonist binding, thereby enhancing receptor activity .
Pharmacological Profile
The pharmacological profile of this compound includes:
| Activity | Effect |
|---|---|
| Anticancer | Induces apoptosis in cancer cells |
| Allosteric enhancement | Increases A1 receptor activity |
| Antimicrobial | Exhibits moderate antibacterial properties |
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, although further investigation is needed to establish its efficacy against specific bacterial strains.
Comparison with Similar Compounds
Substituent Variations on the Acylated Amino Group
Modifications to the acyl group significantly alter physicochemical and biological properties. Key examples include:
Key Observations :
Ester Group Modifications
Replacing the ethyl ester with methyl or other groups impacts metabolic stability and solubility:
Key Observations :
Thioureido and Heterocyclic Derivatives
Replacing the benzoyl group with thioureido or heterocyclic moieties introduces distinct bioactivity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
